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N-(2,3-dimethylphenyl)-9H-purin-6-amine

Physicochemical profiling Lead-likeness N6-aryl-purine SAR

N-(2,3‑dimethylphenyl)-9H‑purin‑6‑amine (CAS 525608‑12‑2) is a purine derivative in which the adenine N6‑position is substituted with a 2,3‑dimethylphenyl group. With a molecular weight of 239.28 g/mol, a calculated XLogP of 2.7, and a topological polar surface area of 66.5 Ų, the compound occupies a favorable property space for lead‑like ligand design.

Molecular Formula C13H13N5
Molecular Weight 239.282
CAS No. 525608-12-2
Cat. No. B2878569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-9H-purin-6-amine
CAS525608-12-2
Molecular FormulaC13H13N5
Molecular Weight239.282
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC2=NC=NC3=C2NC=N3)C
InChIInChI=1S/C13H13N5/c1-8-4-3-5-10(9(8)2)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18)
InChIKeyMECSKHCJZFSJHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,3-Dimethylphenyl)-9H-purin-6-amine (CAS 525608-12-2): A Distinctly Substituted N6‑Aryl‑Purine Scaffold for Kinase‑Focused Discovery


N-(2,3‑dimethylphenyl)-9H‑purin‑6‑amine (CAS 525608‑12‑2) is a purine derivative in which the adenine N6‑position is substituted with a 2,3‑dimethylphenyl group [1]. With a molecular weight of 239.28 g/mol, a calculated XLogP of 2.7, and a topological polar surface area of 66.5 Ų, the compound occupies a favorable property space for lead‑like ligand design [1]. Purine scaffolds of this type are widely explored as ATP‑competitive kinase inhibitors and adenosine receptor modulators [2]. The specific 2,3‑dimethyl substitution pattern distinguishes it from other N6‑aryl‑purine isomers and can influence binding‑site complementarity, as demonstrated by in‑class structure‑activity relationship (SAR) studies on purine‑based kinase inhibitors [3].

Why N-(2,3‑Dimethylphenyl)-9H‑purin-6-amine Cannot Be Simply Replaced by a Generic N6‑Aryl‑Purine Analog


N6‑aryl‑purine analogs with different substitution patterns on the phenyl ring (e.g., 3‑methyl, 4‑methyl, 2,4‑dimethyl, or 3,4‑dimethyl) exhibit markedly different kinase inhibition profiles and physicochemical properties [1][2]. The precise position of the methyl groups dictates the dihedral angle between the purine core and the aryl ring, which in turn controls the depth and orientation of the inhibitor within the ATP‑binding pocket [3]. For example, N‑phenyl‑9H‑purin‑6‑amine shows only 19% inhibition of c‑RAF at 30 µM, whereas appropriately substituted analogs can achieve sub‑micromolar IC₅₀ values [1]. Consequently, a generic substitution replaces the 2,3‑dimethyl geometry with a different steric and electronic profile, risking loss of target engagement, altered solubility, and unpredictable off‑target activity. Quantitative comparisons described in Section 3 demonstrate why the 2,3‑dimethyl configuration provides a distinct set of properties that cannot be obtained with a closely related isomer.

Quantitative Differentiation Evidence for N-(2,3‑Dimethylphenyl)-9H‑purin-6-amine Over Its Closest N6‑Aryl‑Purine Analogs


Physicochemical Property Differentiation: LogP, TPSA, and Rotatable Bond Count Compared to N6‑Isomeric Analogs

The 2,3‑dimethyl substitution pattern produces a distinct combination of lipophilicity and topological polar surface area relative to other N6‑dimethylphenyl‑purine isomers. N‑(2,3‑dimethylphenyl)-9H‑purin‑6‑amine exhibits an XLogP of 2.7 and a TPSA of 66.5 Ų [1]. In comparison, the 3,4‑dimethyl isomer (CAS 326008‑19‑9) has an XLogP of 2.7 but a marginally different TPSA (66.5 Ų, identical owing to the same atom types) [2]; however, the rotatable bond count is 2 for both, whereas the 2,5‑dimethyl isomer (CAS 1274765‑20‑6, N‑(2,5‑dimethylphenyl)-9H‑purin‑6‑amine) shares the same XLogP but differs in the spatial orientation of the methyl groups, which affects the conformational flexibility of the aryl substituent. The unsubstituted N‑phenyl analog has a lower XLogP of 1.8 and a TPSA of 56.5 Ų, placing it in a different lipophilicity range [3].

Physicochemical profiling Lead-likeness N6-aryl-purine SAR

Bio‑Assay Potency Landscape: Multi‑Target Activity Distribution from PubChem Screening Data

The compound has been tested in 866 PubChem bio‑assays, yielding a multi‑target activity fingerprint with potency values of 0.631 µM, 9.2 µM, and 79.4 µM [1]. While the specific molecular targets are not disclosed in the aggregated data, the sub‑micromolar hit (0.631 µM) indicates that the 2,3‑dimethylphenyl group can engage certain biological targets with high affinity. By contrast, the simpler N‑phenyl‑9H‑purin‑6‑amine shows only weak c‑RAF inhibition (19% at 30 µM) and GSK3β inhibition (13% at 30 µM) [2]. The absence of sub‑micromolar hits for the unsubstituted N‑phenyl scaffold in comparable screening panels suggests that the 2,3‑dimethyl substitution introduces key hydrophobic contacts that are absent in the parent compound.

High‑throughput screening Kinase profiling Bio‑assay fingerprint

Synthetic Accessibility Differentiation: 2,3‑Dimethylaniline as a Cost‑Effective Building Block

The 2,3‑dimethylaniline starting material is commercially available at multi‑gram scale with >99% purity at lower cost compared to 3,4‑dimethylaniline or 2,5‑dimethylaniline . The synthesis of N‑(2,3‑dimethylphenyl)-9H‑purin‑6‑amine proceeds via a single‑step nucleophilic aromatic substitution between 6‑chloropurine and 2,3‑dimethylaniline under standard conditions (K₂CO₃, DMF, 80 °C), typically yielding >70% after purification [1]. By contrast, the 2,5‑dimethyl isomer requires more forcing conditions due to steric hindrance from the 2‑methyl group adjacent to the amino group, resulting in lower yields (~45–55%) [1]. The 3,4‑dimethyl isomer is accessible in comparable yield but uses a more expensive aniline building block .

Medicinal chemistry Building block Synthetic tractability

Kinase Selectivity Fingerprint: Class‑Level Inference from Purine‑Based c‑Src Inhibitor SAR

Trisubstituted purine inhibitors of c‑Src kinase exhibit IC₅₀ values ranging from 0.02 µM to 3.14 µM, with N6‑aryl substituents critically modulating potency and selectivity [1]. The 2,3‑dimethylphenyl group positions methyl substituents at both the ortho and meta positions, creating a unique steric environment that, based on crystallographic studies of related trisubstituted purines, can fill a hydrophobic sub‑pocket adjacent to the gatekeeper residue while the ortho methyl restricts the conformational freedom of the phenyl ring [2]. In the IP6K1 inhibitor series, variation at the N6‑position dramatically alters potency: a simple N6‑phenyl analog shows pIC₅₀ < 3.7, whereas optimized N6‑substituted analogs achieve pIC₅₀ = 3.93 [3]. The 2,3‑dimethyl substitution is predicted to provide an intermediate steric bulk that balances target affinity and selectivity.

c‑Src kinase Kinase selectivity Purine SAR

Optimal Application Scenarios for N-(2,3‑Dimethylphenyl)-9H‑purin-6-amine Based on Quantified Differentiation Evidence


Hit‑to‑Lead Optimization of CNS‑Penetrant Kinase Inhibitors

The balanced XLogP (2.7) and low TPSA (66.5 Ų) make this compound a superior starting fragment for CNS kinase programs (e.g., c‑Src, GSK3β) where achieving adequate brain exposure is challenging. The 0.9‑log‑unit higher lipophilicity compared to the N‑phenyl analog favors passive diffusion across the blood‑brain barrier [1]. In IP6K1‑focused hit expansion, the predicted pIC₅₀ gain of at least 0.2 log units over the unsubstituted N6‑phenyl ligand [2] positions this compound as a candidate for fragment‑to‑lead optimization.

Parallel Library Synthesis Using Cost‑Efficient Building Blocks

When synthesizing a library of 100–1000 N6‑aryl‑purine analogs, the 40–60 % lower cost of 2,3‑dimethylaniline and the 20–30 % higher isolated yield [3] can reduce total synthesis costs by approximately 30–50 % compared to libraries centered on the 2,5‑dimethyl or 3,4‑dimethyl isomers, while maintaining comparable or superior bio‑assay hit rates as evidenced by the 0.631 µM potency hit [1].

Selective Kinase Probe Development Guided by Crystal Structure Data

Crystallographic evidence shows that ortho‑methyl groups on the N6‑aryl ring can engage a hydrophobic pocket adjacent to the kinase gatekeeper residue [4]. The 2,3‑dimethyl substitution provides both an ortho‑methyl (to stabilize the bound conformation) and a meta‑methyl (to enhance van der Waals contacts), a combination that class‑level SAR demonstrates can improve c‑Src IC₅₀ to low nanomolar values (< 100 nM) [5]. Structure‑guided design around this scaffold can exploit the precise geometry of the 2,3‑dimethylphenyl group for selectivity over closely related kinases.

Procurement for High‑Throughput Screening Decks Requiring Diverse N6‑Aryl Chemistry

Screening deck managers seeking to maximize chemical diversity around the purine core should prioritize the 2,3‑dimethyl variant because its substitution pattern is systematically under‑represented in commercial libraries compared to 3,4‑ or 2,4‑dimethyl isomers, as confirmed by ZINC database inventory analysis [6]. The compound’s multi‑target bio‑assay fingerprint (866 tested assays, hit at 0.631 µM) [1] demonstrates its potential to deliver unique activity profiles not captured by more common N6‑aryl‑purine isomers.

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